N-Methyl-beta-carboline-3-carboxamide
Overview
Description
“N-Methyl-beta-carboline-3-carboxamide” is also known as FG 7142 . It is a benzodiazepine inverse agonist and anxiogenic compound . It is a member of beta-carbolines . It increases tyrosine hydroxylation and causes upregulation of β-adrenoceptors in the mouse cerebral cortex .
Molecular Structure Analysis
The empirical formula of “N-Methyl-beta-carboline-3-carboxamide” is C13H11N3O . Its molecular weight is 225.25 . The SMILES string representation is CNC(=O)c1cc2c(cn1)[nH]c3ccccc23 .Physical And Chemical Properties Analysis
“N-Methyl-beta-carboline-3-carboxamide” is a solid substance . It is light tan in color . It is soluble in DMSO (>10 mg/mL) but insoluble in water .Scientific Research Applications
Anxiogenic Effects and Behavioral Studies
N-Methyl-beta-carboline-3-carboxamide (FG 7142) has been extensively studied for its anxiogenic effects, which are the properties that induce anxiety. It has been found to significantly increase ambulation and rearing scores in rats, contrasting with the inhibitory effects of other compounds, suggesting its unique role in inducing types of anxiety and aggressivity in animals (Bruhwyler et al., 1991). Additionally, FG 7142's administration has been shown to induce learned helplessness in rats, similar to the effects of inescapable stress, further highlighting its potential in studying anxiety-related behaviors (Drugan et al., 1985).
Neuropharmacological Research
N-Methyl-beta-carboline-3-carboxamide has been used in neuropharmacological research to explore its effects on the brain. Studies have shown that FG 7142 produces a state of alertness, attentive behavior, and fearfulness in cats, with accompanying electroencephalographic changes. These findings suggest its utility in studying the anxiogenic properties of beta-carbolines and their effects on the central nervous system (Ongini et al., 1983).
Environmental and Health Impact
Interestingly, N-Methyl-beta-carboline-3-carboxamide has been detected in various environmental sources, including cigarette smoke condensate and polluted indoor air, raising concerns about its presence and effects on human health. This compound is likely formed through the combustion of plants, suggesting its widespread distribution in the environment and potential exposure to humans (Manabe et al., 1995; Yuan & Manabe, 1995).
Potential Therapeutic Applications
Further research has explored the potential therapeutic applications of FG 7142 and related compounds. For example, derivatives of N-Methyl-beta-carboline-3-carboxamide have shown promise in the treatment of diseases such as Chagas' disease and leishmaniasis, highlighting the potential medicinal value of these compounds (Tonin et al., 2010).
Safety And Hazards
properties
IUPAC Name |
N-methyl-9H-pyrido[3,4-b]indole-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O/c1-14-13(17)11-6-9-8-4-2-3-5-10(8)16-12(9)7-15-11/h2-7,16H,1H3,(H,14,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMCOPDWHWYSJSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NC=C2C(=C1)C3=CC=CC=C3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30999832 | |
Record name | N-Methyl-beta-carboline-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30999832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
27.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID46500385 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-Methyl-beta-carboline-3-carboxamide | |
CAS RN |
78538-74-6 | |
Record name | N-Methyl-9H-pyrido[3,4-b]indole-3-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78538-74-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | FG 7142 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078538746 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Methyl-beta-carboline-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30999832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FG-7142 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60PO70N1BP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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